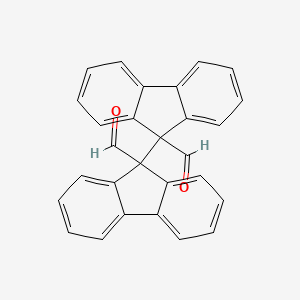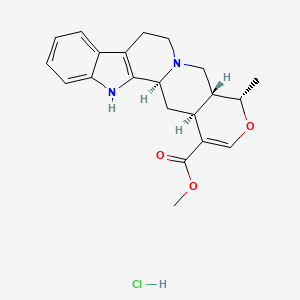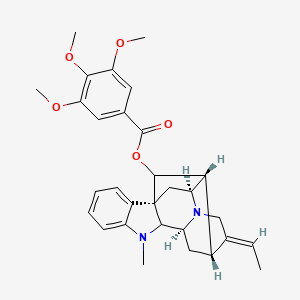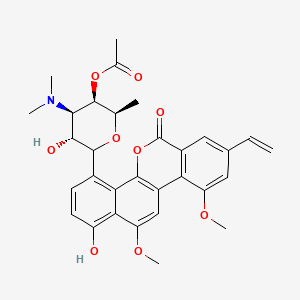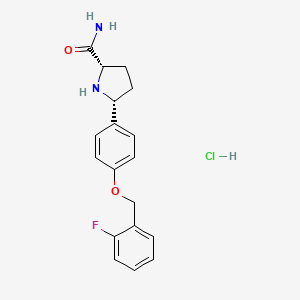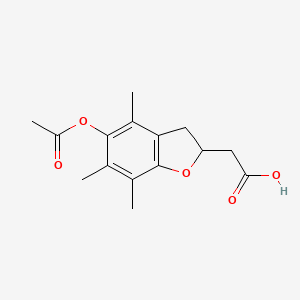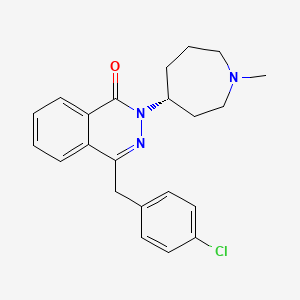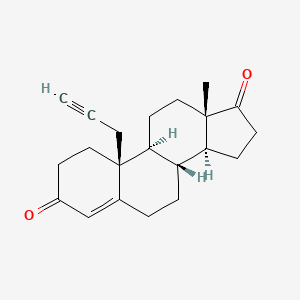
Plomestane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MDL-18962, también conocido como plomestano o propargilestrenediona, es un inhibidor de la aromatasa esteroideo e irreversible. Fue desarrollado por Marion Merrell Dow (ahora Hoechst AG) como un agente antineoplásico para el tratamiento del cáncer de mama. El compuesto es conocido por su capacidad para reducir significativamente los niveles de estrógeno con una sola administración .
Métodos De Preparación
MDL-18962 se sintetiza a través de una serie de reacciones químicas que comienzan con la androstenediona. El paso clave implica la introducción de un grupo propargilo en la posición C-10 del núcleo esteroideo. La ruta sintética generalmente incluye:
Paso 1: Conversión de androstenediona a 10-propargilo-androstenediona.
Paso 2: Oxidación del intermedio para formar el producto final, MDL-18962.
Análisis De Reacciones Químicas
MDL-18962 experimenta varios tipos de reacciones químicas:
Oxidación: El compuesto se puede oxidar para formar varios derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el núcleo esteroideo.
Sustitución: El grupo propargilo se puede sustituir por otros grupos funcionales en condiciones específicas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de aluminio y litio. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
MDL-18962 tiene varias aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar el mecanismo de inhibición de la aromatasa.
Biología: Investigado por sus efectos sobre la biosíntesis de estrógenos y la regulación hormonal.
Medicina: Explorado como un posible tratamiento para el cáncer de mama dependiente de estrógenos.
Industria: Utilizado en el desarrollo de nuevos inhibidores de la aromatasa y compuestos relacionados.
Mecanismo De Acción
MDL-18962 ejerce sus efectos al unirse irreversiblemente a la enzima aromatasa, que es responsable de la conversión de andrógenos a estrógenos. Esta unión inactiva la enzima, lo que lleva a una reducción significativa en los niveles de estrógeno. El objetivo molecular es el sitio activo de la enzima aromatasa, y la vía implica la formación de un enlace covalente entre el inhibidor y la enzima .
Comparación Con Compuestos Similares
MDL-18962 es único entre los inhibidores de la aromatasa debido a su mecanismo de unión irreversible. Compuestos similares incluyen:
Exemestano: Otro inhibidor de la aromatasa esteroideo con un mecanismo de acción similar.
Anastrozol: Un inhibidor de la aromatasa no esteroideo que se une reversiblemente a la enzima.
Letrozol: Otro inhibidor no esteroideo con propiedades de unión reversible.
En comparación con estos compuestos, MDL-18962 ofrece la ventaja de un efecto más duradero debido a su unión irreversible .
Propiedades
Número CAS |
77016-85-4 |
|---|---|
Fórmula molecular |
C21H26O2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
(8R,9S,10S,13S,14S)-13-methyl-10-prop-2-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C21H26O2/c1-3-10-21-12-8-15(22)13-14(21)4-5-16-17-6-7-19(23)20(17,2)11-9-18(16)21/h1,13,16-18H,4-12H2,2H3/t16-,17-,18-,20-,21-/m0/s1 |
Clave InChI |
JKPDEYAOCSQBSZ-OEUJLIAZSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CC#C |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34CC#C |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CC#C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
10-PED 10-propargylandrost-4-ene-3,17-dione 10-propargylestr-4-ene-3,17-dione 19-acetylenic androstenedione MDL 18962 MDL-18,962 plomestane |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


